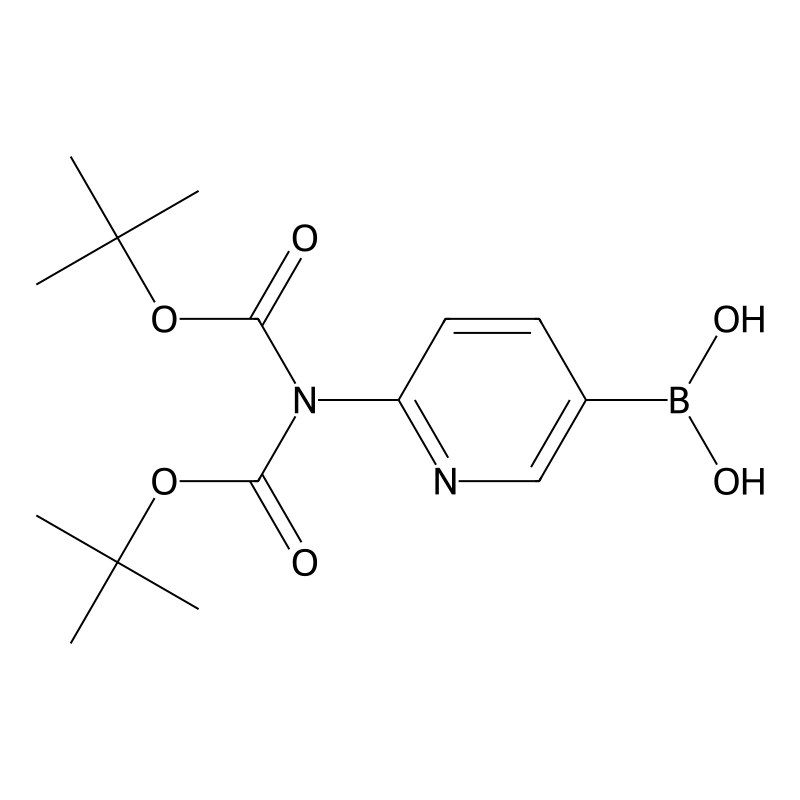6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of the boronic acid group makes Boc-PyB(OH)2 a valuable building block for Suzuki-Miyaura coupling reactions [1]. This reaction type is widely used in organic synthesis for creating carbon-carbon bonds. The pyridyl ring and the protected amine group offer opportunities for further functionalization, allowing researchers to synthesize complex organic molecules.
Medicinal Chemistry
The combination of a boronic acid and a heterocyclic ring like pyridine is a common motif in medicinal chemistry. Researchers might explore Boc-PyB(OH)2 as a starting material for developing new drugs. The boronic acid group can participate in various interactions with biological targets, while the pyridyl ring is a privileged scaffold found in many bioactive molecules [2].
Material Science
Boronic acids can be used to create new materials with unique properties. For instance, they can be incorporated into polymers to generate materials with self-healing properties or specific binding capabilities [3]. Researchers might investigate Boc-PyB(OH)2 for its potential in developing novel functional materials.
- Suzuki–Miyaura Coupling: This reaction is pivotal for forming carbon–carbon bonds and involves the transmetalation of the boronic acid group with a palladium catalyst, allowing for the synthesis of biaryl compounds.
- Oxidation and Reduction: The boronic acid can be oxidized to form boronic esters or reduced to generate boranes, which are useful in various synthetic applications.
- Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions under suitable conditions, making this compound versatile in synthetic pathways .
The biological activity of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid stems from its ability to interact with biological molecules. The boronic acid group can form reversible covalent bonds with diols, which is significant in the development of enzyme inhibitors. This characteristic allows for potential applications in drug discovery and development, particularly in targeting enzymes involved in metabolic pathways or disease processes .
The synthesis of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid typically involves a multi-step process:
- Formation of 2-(N-Boc-amino)pyridine: This is achieved by reacting 3-bromopyridine with tert-butyl carbamate.
- Boric Acid Reaction: The resulting 2-(N-Boc-amino)pyridine is then reacted with boric acid to yield the final product, 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid .
The compound has several applications across various fields:
- Organic Chemistry: It serves as a reagent in Suzuki–Miyaura coupling reactions, crucial for synthesizing complex organic molecules.
- Pharmaceutical Development: Due to its ability to interact with biological systems, it is explored for developing enzyme inhibitors and other therapeutics.
- Agrochemicals: Its derivatives are also significant in the synthesis of agrochemicals, where boronic acids play an essential role in creating effective products .
Studies on the interactions of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid focus on its binding capabilities with various biomolecules. The reversible binding of boronic acids to diols has implications for designing inhibitors targeting glycosidases and other enzymes that utilize carbohydrate substrates. These interactions are critical for understanding the compound's potential therapeutic effects and guiding further modifications to enhance efficacy .
Several compounds share structural similarities with 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-(Dimethylamino)pyridin-3-ylboronic acid | 579525-46-5 | 0.66 | Contains dimethylamino instead of tert-butoxycarbonyl groups |
| (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid | 883231-25-2 | 0.67 | Has a pyrimidine ring instead of pyridine |
| (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-methylpyridin-3-yl)boronic acid | 1379476-75-1 | 0.79 | Incorporates a piperazine moiety |
| (4-Boc-Aminophenyl)boronic acid | 380430-49-9 | 0.60 | Features a phenol structure instead of pyridine |
The uniqueness of 6-(Bis(tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid lies in its specific combination of functional groups that enhance its reactivity and biological interaction potential compared to these similar compounds .








